4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide
CAS No.: 1021221-22-6
Cat. No.: VC6005348
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021221-22-6 |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 373.47 |
| IUPAC Name | 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide |
| Standard InChI | InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23) |
| Standard InChI Key | LGJHKUBMHWVTAD-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide, reflects its hybrid architecture:
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Benzothiadiazine core: A bicyclic system comprising a benzene ring fused to a 1,2,4-thiadiazine ring with two sulfonyl groups at the 1-position .
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Benzamide substituent: A para-substituted benzamide group linked to the thiadiazine’s 3-position.
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3-Methylbutyl chain: A branched alkyl group attached to the amide nitrogen, enhancing lipophilicity.
Table 1: Key Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃S |
| Molecular Weight | 373.47 g/mol |
| SMILES | CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
| InChIKey | LGJHKUBMHWVTAD-UHFFFAOYSA-N |
| PubChem CID | 44117039 |
The sulfonyl groups (S=O) in the thiadiazine ring contribute to electron-withdrawing effects, potentially enhancing reactivity and target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
Benzothiadiazine derivatives are typically synthesized through multi-step protocols involving:
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Core Formation: Cyclocondensation of o-aminobenzenesulfonamide with aldehydes or ketones under inert conditions .
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Substituent Introduction:
Table 2: Representative Synthesis Conditions
Reactivity and Modifications
The compound’s reactivity is influenced by:
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Sulfonyl Groups: Participate in nucleophilic substitutions or serve as hydrogen bond acceptors .
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Amide Bond: Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
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Aromatic Rings: Amenable to electrophilic substitution (e.g., nitration, halogenation) for derivatization .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 373.47, with fragmentation ions confirming the benzamide and thiadiazine moieties .
Pharmacological Applications and Future Directions
Oncology
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PI3Kα-Selective Inhibitors: Preclinical models show tumor growth reduction in breast and prostate cancers .
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Immuno-Oncology: CD73 inhibition synergizes with checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell infiltration .
Infectious Diseases
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Antibacterial Adjuvants: Potentiates β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .
Challenges and Optimization
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